molecular formula C13H16N4O2S B10797578 Ethyl 4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxylate

Ethyl 4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxylate

Cat. No.: B10797578
M. Wt: 292.36 g/mol
InChI Key: ZLLGVYWPSQGQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused to a piperazine moiety via a carboxylate ester linkage. This structure combines the electron-rich thiophene ring with the pyrimidine system, conferring unique electronic and steric properties.

Properties

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

ethyl 4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxylate

InChI

InChI=1S/C13H16N4O2S/c1-2-19-13(18)17-6-4-16(5-7-17)12-11-10(3-8-20-11)14-9-15-12/h3,8-9H,2,4-7H2,1H3

InChI Key

ZLLGVYWPSQGQKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2SC=C3

Origin of Product

United States

Biological Activity

Ethyl 4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxylate is a compound of significant interest within medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thienopyrimidine core structure, which is known for its diverse biological activities. The chemical formula is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, and it includes both a piperazine moiety and an ethyl ester functional group that are critical for its biological interactions.

PropertyValue
Molecular FormulaC15H18N4O3S
Molecular Weight334.45 g/mol
SolubilitySoluble in DMSO
Melting PointNot reported

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit notable antimicrobial properties. A series of compounds structurally related to this compound were evaluated against various bacterial strains. For instance, in vitro assays showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In a study examining various thieno[3,2-d]pyrimidine derivatives, several compounds demonstrated significant cytotoxic effects against cancer cell lines. This compound was found to inhibit cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Notably, it has been shown to inhibit atypical protein kinase C (aPKC) isoforms, which play critical roles in regulating cell growth and survival. This inhibition can lead to reduced endothelial permeability and inflammatory responses .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of pyrimidine-piperazine hybrids against eleven bacterial strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .
  • Antitumor Activity : In another investigation focusing on thieno[3,2-d]pyrimidine derivatives, the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed IC50 values indicating significant cytotoxicity at concentrations as low as 5 µM .

Comparison with Similar Compounds

Data Table: Key Comparative Parameters

Compound Name Core Structure Substituents Biological Activity (Glucose Starvation) Molecular Weight (g/mol) References
Ethyl 4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxylate Thieno[3,2-d]pyrimidine Ethyl carboxylate, piperazine Moderate cytotoxicity ~400.9
Compound 6 (Amuvatinib derivative) Thieno[3,2-d]pyrimidine Benzodioxolmethyl High cytotoxicity (IC50 ≈ 1.2 µM) Not reported
CAS 890894-72-1 Pyrazolo[3,4-d]pyrimidine 3-Chloro-4-methylphenyl Not reported 400.9
Thieno[2,3-b]pyridine-piperazine hybrid Thieno[2,3-b]pyridine Carboxamide Antimicrobial activity ~380–420

Research Findings and Implications

  • Substituent Optimization : Electron-donating groups (e.g., methyl on benzodioxol) enhance cytotoxicity, as seen in Compound 6 .
  • Core Flexibility: Replacing thieno-pyrimidine with pyrazolo-pyrimidine retains molecular weight but alters electronic properties, suggesting tunability for specific targets .
  • Synthetic Accessibility : Piperazine-linked compounds are often synthesized via nucleophilic substitution or coupling reactions (e.g., using phenyl chloroformate or carbodiimide reagents) .

Preparation Methods

Gewald Reaction-Based Cyclization

The Gewald reaction is widely employed to construct the thiophene ring fused to pyrimidine. For example, methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate is synthesized via a Gewald reaction between 4-methylacetophenone, ethyl cyanoacetate, and sulfur in the presence of piperidine. Cyclization with ethoxycarbonyl isothiocyanate and tert-butylamine yields the thieno[3,2-d]pyrimidine core. This method achieves yields of 82–89% for intermediate steps, with final cyclization efficiencies dependent on reaction time and temperature.

Condensation with Guanidine Derivatives

Alternative routes involve condensing thiourea intermediates with guanidine precursors. For instance, ethyl 2-amino-4-methyl-5-(4-nitrophenoxy)thiophene-3-carboxylate reacts with ethyl cyanoacetate in dioxane to form amide intermediates, which undergo cyclization under basic conditions to yield the pyrimidine ring. This method emphasizes the versatility of aminothiophene carboxylates in accessing diverse substitution patterns.

Chlorination at Position 4

SubstratePOCl₃ (Equiv.)Time (h)Yield (%)
Thienopyrimidin-4-one18.9480
Pyrimido-thieno[3,2-c]51285
MethodSolventBaseTime (h)Yield (%)
NucleophilicEthanolTriethylamine1275
EDC/HOBtDCMTriethylamine1687

Alternative Synthetic Routes

Suzuki-Miyaura Coupling for Diversification

Post-functionalization via Suzuki coupling introduces aryl or heteroaryl groups at position 6 of the thienopyrimidine core. Using Pd(PPh₃)₄ and potassium carbonate in THF, 4-chloro-6-iodothieno[3,2-d]pyrimidine couples with boronic acids to yield 4-aryl derivatives, which are subsequently aminated with piperazine. This method expands access to analogs but adds complexity.

Critical Analysis of Methodologies

Yield Optimization

Chlorination with POCl₃ consistently delivers high yields (>80%), but excess reagent necessitates careful quenching to avoid side reactions. Nucleophilic substitution suffers from moderate yields (70–75%) due to competing hydrolysis, whereas coupling agents improve efficiency at higher costs.

Scalability and Practical Considerations

Industrial-scale synthesis favors POCl₃-mediated chlorination and nucleophilic substitution due to reagent affordability. However, EDC/HOBt methods are preferable for lab-scale synthesis of high-purity products .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimized reaction conditions for Ethyl 4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Piperazine Ring Formation : Reacting ethylenediamine derivatives with dihaloalkanes under basic conditions to generate the piperazine core.
  • Thienopyrimidine Coupling : Introducing the thieno[3,2-d]pyrimidin-4-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling.
  • Esterification : Final carboxylation using ethyl chloroformate or similar reagents.
    Optimized conditions include:
  • Temperature : 50–70°C for coupling steps to balance reaction rate and side-product formation.
  • Solvents : Polar aprotic solvents (e.g., THF, DMF) for improved solubility of intermediates.
  • Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura coupling (if applicable).
    Purity is confirmed via TLC and HPLC (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., piperazine CH₂ groups at δ 3.4–3.9 ppm, thienopyrimidine aromatic protons at δ 7.2–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected m/z ~330–350).
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
  • Chromatography : Reverse-phase HPLC with UV detection monitors purity .

Q. What are common impurities encountered during synthesis, and how are they characterized?

  • Methodological Answer :

  • Byproducts : Unreacted intermediates (e.g., residual piperazine or thienopyrimidine precursors).
  • Oxidation Products : Thienopyrimidine ring oxidation under harsh conditions.
  • Characterization : LC-MS for molecular weight identification, preparative TLC for isolation, and comparative NMR to distinguish impurities from the target compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer :

  • Variable Reaction Parameters : Adjust catalyst loading (e.g., Pd from 2–5 mol%) or solvent systems (e.g., DMF vs. THF) to optimize reproducibility.
  • Purification Strategies : Use silica gel chromatography with EtOAc/hexanes (1:1 + 0.25% Et₃N) to remove polar byproducts.
  • Data Cross-Validation : Compare yields under identical conditions (temperature, solvent, catalyst) across studies. Contradictions often arise from unoptimized workup steps (e.g., incomplete extraction) .

Q. What strategies enhance the biological activity of this compound through piperazine ring modifications?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to the piperazine ring to improve metabolic stability.
  • Bioisosteric Replacement : Replace the piperazine with a morpholine ring to alter pharmacokinetics.
  • SAR Studies : Test analogs with varied N-alkylation (e.g., methyl, cyclopropyl) to assess binding affinity changes in target enzymes (e.g., kinase inhibition assays) .

Q. How do solvent polarity and temperature influence the regioselectivity of thienopyrimidine ring formation?

  • Methodological Answer :

  • Polar Solvents (DMF, DMSO) : Favor SNAr mechanisms, directing substitution to electron-deficient positions on the pyrimidine ring.
  • Nonpolar Solvents (Toluene) : Promote radical pathways, leading to alternative regiochemistry.
  • Temperature Control : Lower temps (0–25°C) reduce side reactions (e.g., ring-opening), while higher temps (80°C) accelerate coupling but risk decomposition.
    Regioselectivity is confirmed via NOESY NMR or X-ray crystallography .

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, CDK2).
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs).
  • Data Interpretation : IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism). Cross-validate with counter-screens to rule off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.